

A Comprehensive Technical Guide to 2-Bromo-2',4'-dichloroacetophenone

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Compound of Interest

Compound Name: 2-Bromo-2',4'-
dichloroacetophenone

Cat. No.: B130626

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **2-Bromo-2',4'-dichloroacetophenone**, a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its primary synthetic applications. The information is intended to support researchers and professionals in chemistry and drug development in their understanding and utilization of this versatile compound.

Core Chemical and Physical Properties

2-Bromo-2',4'-dichloroacetophenone is a halogenated aromatic ketone.[1] At room temperature, it typically appears as a white to off-white or brown crystalline powder or a low-melting solid.[2][3][4] Its chemical structure features a phenyl ring substituted with two chlorine atoms and a bromoacetyl group, which makes it a reactive alkylating agent and a valuable precursor in organic synthesis.[1][2]

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value
CAS Number	2631-72-3[5][6][7]
Molecular Formula	C ₈ H ₅ BrCl ₂ O[5][7]
Molecular Weight	267.93 g/mol [5][7]
IUPAC Name	2-bromo-1-(2,4-dichlorophenyl)ethanone[8]
Synonyms	2,4-Dichlorophenacyl bromide, α-Bromo-2',4'-dichloroacetophenone[2][9]
InChI Key	DASJDMQCPIDJIF-UHFFFAOYSA-N
SMILES	<chem>Clc1ccc(c(Cl)c1)C(=O)CBr</chem>

Table 2: Physical and Spectroscopic Properties

Property	Value
Melting Point	25-29 °C[4]
Boiling Point	103-106 °C (at 0.4 Torr)[1][4]
Density	~1.695 g/cm ³ (predicted)[9]
Solubility	Sparingly soluble in water; Soluble in organic solvents like acetone, ethanol, dichloromethane, and chloroform.[1][3]
Appearance	White to brown low melting solid.[4]

Experimental Protocols for Synthesis

The synthesis of **2-Bromo-2',4'-dichloroacetophenone** is typically achieved through the α-bromination of 2',4'-dichloroacetophenone. Below are two detailed experimental protocols.

Protocol 1: Bromination using Bromine in Methanol

This method involves the direct bromination of 2',4'-dichloroacetophenone using elemental bromine in a methanol solvent.

Procedure:

- In a suitable reaction vessel, dissolve 50.5 g (0.267 mol) of 2',4'-dichloroacetophenone in 100 g of methanol.
- While maintaining the reaction temperature between 45 to 50°C, add 43.4 g (0.267 mol) of bromine dropwise to the solution.
- After the addition is complete, evaporate the methanol under reduced pressure.
- Dissolve the resulting concentrate in 120 g of toluene.
- Wash the toluene solution three times with 100 ml of water.
- Distill off the toluene under reduced pressure to obtain crude 2-bromo-2',4'-dichloroacetophenone as a brown oil (yield: 68.0 g, 0.254 mol).^[5]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes N-bromosuccinimide as the brominating agent, which is often preferred for its milder reaction conditions and higher selectivity.

Procedure:

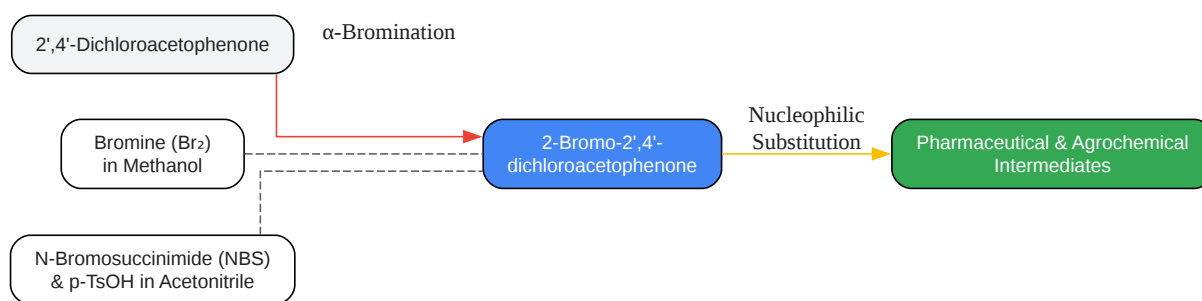
- In a reaction flask, prepare a stirred solution of 2',4'-dichloroacetophenone (0.37 mol) in 40 mL of acetonitrile.
- Slowly add N-bromosuccinimide (0.37 mmol) to the solution and continue stirring for 10-15 minutes.
- Add p-toluenesulfonic acid (p-TsOH) (0.74 mmol) to the mixture.
- Heat the reaction mixture to reflux for 4-5 hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.

- Wash the reaction mixture with a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (4:96, v/v) as the eluent to obtain pure **2-bromo-2',4'-dichloroacetophenone**.[\[2\]](#)[\[6\]](#)

Synthetic Applications and Logical Workflow

2-Bromo-2',4'-dichloroacetophenone is a crucial intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents such as isoconazole and ketoconazole.[\[10\]](#)[\[11\]](#) It is also utilized in the manufacturing of certain agrochemicals.[\[1\]](#) The reactivity of the α -bromo group allows for nucleophilic substitution reactions, which is the key step in the construction of more complex molecules.

The following diagram illustrates the logical workflow of the synthesis of **2-Bromo-2',4'-dichloroacetophenone**.



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Caption: Synthesis workflow for **2-Bromo-2',4'-dichloroacetophenone**.

Biological Activity and Potential Applications

While primarily used as a synthetic intermediate, some sources suggest potential biological activities for **2-Bromo-2',4'-dichloroacetophenone**. It has been mentioned to exhibit potent inhibitory activity against erythrocytes and has been explored as an optical probe for detecting phosphate groups in biological systems.[9] However, detailed studies and established signaling pathways related to these activities are not extensively documented in the available literature. Its role as a metabolite of the insecticide Bromfenvinphos has also been noted.[1][2] Further research is required to fully elucidate its biological functions and mechanisms of action.

Safety and Handling

2-Bromo-2',4'-dichloroacetophenone is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and can lead to serious eye damage.[8] It may also cause respiratory irritation.[8] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, in a well-ventilated area. It should be stored in an inert atmosphere, typically between 2-8°C.[4]

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